4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Overview
Description
4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an isopropylthio-substituted thiadiazole, and a tetrahydroquinoline core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the construction of the tetrahydroquinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of fluorophenyl-substituted compounds.
Scientific Research Applications
4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-chlorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- 4-(2-bromophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 4-(2-FLUOROPHENYL)-7,7-DIMETHYL-1-[5-(PROPAN-2-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE imparts unique chemical properties, such as increased stability and specific reactivity patterns, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
4-(2-fluorophenyl)-7,7-dimethyl-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-3,4,6,8-tetrahydroquinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S2/c1-12(2)29-21-25-24-20(30-21)26-16-10-22(3,4)11-17(27)19(16)14(9-18(26)28)13-7-5-6-8-15(13)23/h5-8,12,14H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOLYXVTOUANHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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